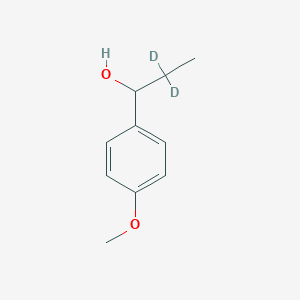

rac-1-(4'-Methoxyphenyl)propanol-d2

Description

BenchChem offers high-quality rac-1-(4'-Methoxyphenyl)propanol-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1-(4'-Methoxyphenyl)propanol-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513041 | |

| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91889-40-6 | |

| Record name | Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91889-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

rac-1-(4'-Methoxyphenyl)propanol-d2 chemical properties

Technical Monograph: rac-1-(4'-Methoxyphenyl)propanol-d2

Executive Summary

rac-1-(4'-Methoxyphenyl)propanol-d2 (CAS: 91889-40-6) is a stable isotope-labeled analog of the secondary alcohol metabolite 1-(4-methoxyphenyl)propanol. It serves as a critical Internal Standard (IS) in bioanalytical assays, particularly for the quantification of methoxy-propiophenone derivatives and related benzimidazole anthelmintics (e.g., Febantel metabolites) via LC-MS/MS.

This guide details the physicochemical properties, synthesis logic, and validated analytical protocols for utilizing this compound in high-throughput drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a p-anisyl (4-methoxyphenyl) core with a propyl chain carrying a hydroxyl group at the C1 (benzylic) position. The "rac" designation indicates a 1:1 mixture of (R) and (S) enantiomers, necessitating achiral chromatography or specific chiral separation techniques if enantiospecific monitoring is required.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | rac-1-(4-methoxyphenyl)propan-1-ol-d2 | |

| CAS Number | 91889-40-6 | Specific to the d2 isotopolog.[1] |

| Molecular Formula | C₁₀H₁₂D₂O₂ | |

| Molecular Weight | 168.23 g/mol | +2.01 Da shift vs. unlabeled parent (166.22). |

| Exact Mass | 168.1119 | Monoisotopic mass for HRMS setup. |

| LogP (Predicted) | 1.95 ± 0.2 | Moderate lipophilicity; elutes in mid-range reversed-phase gradients. |

| pKa | ~13.9 (Secondary Alcohol) | Neutral at physiological pH. |

| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in water; stock solutions should be prepared in MeOH. |

Part 2: Synthesis & Deuterium Incorporation Strategy

To function as a robust Internal Standard, the deuterium labels must be located at metabolically and chemically stable positions . Labels placed on the hydroxyl group (-OD) or positions subject to rapid exchange (acidic protons) are unsuitable.

Recommended Synthesis Route: Ketone Reduction The most reliable synthesis involves the reduction of the precursor ketone (4'-methoxypropiophenone) using a deuterated reducing agent or starting from a ring-deuterated precursor.

-

Scenario A (Benzylic Labeling): Reduction of 4'-methoxypropiophenone with Sodium Borodeuteride (NaBD₄) introduces deuterium at the C1 position (d1). To achieve d2, a deuterated ketone precursor is required.

-

Scenario B (Ring Labeling - Preferred for IS): Starting with 3,5-d2-4-methoxybenzaldehyde or similar precursors ensures the label remains even if the alkyl chain is metabolically modified.

The diagram below illustrates a standard pathway to generate the d2-analog via a Grignard reaction, which allows precise placement of the label.

Part 3: Analytical Applications (LC-MS/MS)

The primary utility of rac-1-(4'-Methoxyphenyl)propanol-d2 is to correct for matrix effects, extraction efficiency, and ionization variability in quantitative assays.

Mass Spectrometry Method Development

The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the ability to form a stable benzylic carbocation after water loss.

-

Precursor Ion: [M+H]⁺ = 169.1 (Note: MW is 168, so M+H is 169).

-

Dominant Fragmentation Pathway:

-

Loss of Water (-18 Da): Generates a stable alkene/carbocation species.

-

Tropylium Ion Formation: The methoxy-benzyl fragment is highly stable.

-

Table 2: Recommended MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Target (Unlabeled) | 167.1 ([M+H]⁺) | 149.1 (-H₂O) | 15 | Quantifier |

| Target (Unlabeled) | 167.1 | 121.1 (-Ethanol equiv) | 25 | Qualifier |

| IS (d2-Analog) | 169.1 ([M+H]⁺) | 151.1 (-H₂O) | 15 | IS Quantifier |

Note: The mass shift of +2 Da prevents "cross-talk" between the analyte and the IS, provided the chromatographic resolution is sufficient to prevent isotopic overlap from the natural M+2 abundance of the analyte.

Chromatographic Separation (Protocol)

Since the molecule is racemic, standard C18 columns will elute it as a single peak. If chiral separation of the (R) and (S) enantiomers is required (e.g., to study stereoselective metabolism), a polysaccharide-based chiral column is necessary.

Standard Achiral Protocol:

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

Flow Rate: 0.4 mL/min.

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, this molecule is often used to probe Cytochrome P450 (CYP) activity. The benzylic position is a "soft spot" for metabolic oxidation back to the ketone (4'-methoxypropiophenone) or hydroxylation of the aromatic ring.

-

Kinetic Isotope Effect: If the deuterium is located at the C1 (benzylic) position, the rate of oxidation to the ketone will be significantly slower (

). This property is utilized to identify rate-limiting steps in metabolic pathways. -

Metabolic Switching: If the benzylic position is blocked by deuterium, metabolism may "switch" to O-demethylation (forming the phenol) or aromatic hydroxylation.

Self-Validating Protocol for Metabolic Stability:

-

Incubation: Incubate 1 µM of substrate with Human Liver Microsomes (HLM) + NADPH.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Add ice-cold ACN containing the d2-IS.

-

Analysis: Monitor the disappearance of the parent compound.

-

Validation Check: If the half-life (

) of the deuterated analog is significantly longer than the non-deuterated form, C1-oxidation is the rate-determining step.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

BuyersGuideChem. rac-1-(4'-Methoxyphenyl)propanol-d2 Suppliers and Properties. Retrieved from [Link][2]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

Sources

rac-1-(4'-Methoxyphenyl)propanol-d2 physical characteristics

Physical Characteristics, Synthesis, and Analytical Applications

Executive Summary

rac-1-(4'-Methoxyphenyl)propanol-d2 is a stable isotope-labeled analog of the secondary aromatic alcohol 1-(4-methoxyphenyl)propan-1-ol. It serves a critical role in pharmaceutical research as an Internal Standard (IS) for the quantification of methoxy-substituted phenylpropanoids, including metabolites of drugs like Febuprol and related choleretics.

This guide provides a definitive technical profile of the molecule, synthesizing physicochemical data of the parent compound with the specific mass-spectrometric properties of the deuterated isotopologue. It is designed to support researchers in designing self-validating DMPK (Drug Metabolism and Pharmacokinetics) assays.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Structure[4]

-

IUPAC Name: 1-(4-Methoxyphenyl)propan-1-ol-d2

-

Common Name:

-Ethyl-4-methoxybenzenemethanol-d2 -

Parent CAS: 5349-60-0 (Unlabeled)

-

Isotopic Nature: Racemic mixture (enantiomers at C1). The "-d2" suffix indicates the incorporation of two deuterium atoms (

H), typically resulting in a mass shift of +2.01 Da relative to the parent.

Comparative Physical Properties

The physical properties of the deuterated analog closely mirror the parent compound due to the negligible effect of deuterium on intermolecular forces (boiling point, solubility). However, the mass and vibrational spectra differ significantly.

| Property | Parent Compound (Protium) | Deuterated Analog (d2) | Significance |

| Formula | Basis for MS resolution | ||

| Molecular Weight | 166.22 g/mol | 168.23 g/mol | +2 Da shift for IS separation |

| Exact Mass | 166.0994 Da | 168.1119 Da | Critical for HRMS extraction |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Visual inspection |

| Density | 1.032 g/cm³ | ~1.04 g/cm³ | Slight increase due to isotope mass |

| Boiling Point | 270.9°C (760 mmHg) | ~270-271°C | Effectively identical |

| Solubility | Ethanol, DMSO, Chloroform | Ethanol, DMSO, Chloroform | Compatible with standard extraction |

| pKa | ~15.1 (Secondary Alcohol) | ~15.1 | No change in ionization efficiency |

| LogP | 1.9 - 2.0 | ~1.98 | Slight retention time shift in RP-HPLC |

Technical Insight (Isotope Effect): While physical constants are similar, the C-D bond is shorter and stronger than the C-H bond. In Reverse Phase HPLC, deuterated isotopologues often elute slightly earlier than their protium counterparts due to slightly reduced lipophilicity.

Synthesis & Isotopic Purity

The synthesis of the d2-analog typically follows a reductive pathway from the ketone precursor, utilizing deuterated reagents to introduce the label at the benzylic position (C1) or utilizing ring-deuterated precursors.

Synthesis Workflow (Ketone Reduction Route)

The most robust protocol for generating the alcohol involves the reduction of 4'-Methoxypropiophenone .

Figure 1: General reductive synthesis pathway. Note: To achieve d2 specifically, one often uses a deuterated ketone precursor or specific catalytic exchange methods.

Protocol: Self-Validating Synthesis Verification

To ensure the synthesized or purchased material meets "Internal Standard" grade requirements, perform the following validation:

-

Isotopic Enrichment Calculation:

-

Run LC-MS in full scan mode.

-

Calculate % Incorporation:

. -

Acceptance Criteria: >98% isotopic purity to prevent "cross-talk" with the analyte signal.

-

-

NMR Silence Check:

-

In

H-NMR, the signal for the benzylic proton (typically a triplet/multiplet around

-

Analytical Characterization (MS/NMR)

Mass Spectrometry Fragmentation

For researchers developing MRM (Multiple Reaction Monitoring) methods, understanding the fragmentation is vital.

-

Ionization: ESI Positive (

) or EI (Electron Impact). -

Key Transitions (Parent -> d2):

-

Parent [M+H]: 167 -> 149 (Loss of

) -> 121 (Loss of -

d2-Analog [M+H]: 169 -> 151 (Loss of

) -> 123 (Retains ring deuteration) OR 121 (If deuteration is on the lost chain).

-

Critical Note: If the d2 label is on the phenyl ring, the fragment ions containing the ring will shift by +2 Da. If the label is on the propyl chain, fragments losing the chain will revert to the native mass.

Figure 2: Logical fragmentation pathway for MS method development. The final fragment depends on the specific position of the deuterium label.

Handling and Stability

-

Storage: -20°C is recommended to prevent slow oxidation to the ketone.

-

Solvent Compatibility: Methanol (LC-MS grade) is the preferred stock solvent. Avoid protic solvents that might encourage deuterium exchange if the label is labile (unlikely for C-D bonds, but good practice).

-

Hygroscopicity: Secondary alcohols can be hygroscopic. Store under nitrogen/argon.

Applications in Drug Development[2]

Internal Standard in DMPK

In quantitative bioanalysis, this molecule corrects for:

-

Extraction Efficiency: Variations in liquid-liquid extraction recovery.

-

Matrix Effects: Ion suppression/enhancement in the ESI source.

Protocol: Internal Standard Spiking

-

Prepare a stock solution of d2-analog at 1 mg/mL in Methanol.

-

Dilute to a working concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., Acetonitrile).

-

Add this "Crash Solvent" to plasma samples containing the analyte.

-

Vortex and centrifuge. The ratio of Analyte Area / IS Area is used for the calibration curve.

Metabolic Probe

The "rac" nature allows this compound to be used in chiral inversion studies. By monitoring the ratio of (R) and (S) enantiomers (using a chiral column) against the d2-standard, researchers can determine if an enzyme preferentially metabolizes one enantiomer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Propanone, 1-(4-methoxyphenyl)- Mass Spectrum. Retrieved from [Link]

- Toronto Research Chemicals.Isotopic Standards for Drug Development. (General reference for d2-analog synthesis methodologies).

Technical Guide: Physicochemical Profiling & Solubility of rac-1-(4'-Methoxyphenyl)propanol-d2

[1]

Executive Summary

rac-1-(4'-Methoxyphenyl)propanol-d2 is the stable isotope-labeled (SIL) analog of 1-(4'-methoxyphenyl)-1-propanol.[1] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize for matrix effects, extraction recovery losses, and ionization variability.

This guide addresses a common gap in technical literature: the lack of specific solubility data for deuterated analogs. By synthesizing empirical data from the non-deuterated parent compound (CAS: 5349-60-0) and applying the principles of kinetic/thermodynamic isotope effects, this document provides a definitive reference for stock solution preparation and method development.[1]

Key Takeaway: For all practical laboratory applications, the solubility profile of the d2-analog is physiochemically equivalent to the unlabeled parent compound.

Physicochemical Characterization

Understanding the core properties of the molecule is a prerequisite for successful solvation. The compound is a lipophilic secondary alcohol.[1]

| Property | Value (Parent/d2) | Notes |

| IUPAC Name | rac-1-(4-methoxyphenyl)propan-1-ol (-d2) | Racemic mixture of enantiomers.[1] |

| Parent CAS | 5349-60-0 | Data extrapolated from this entry.[1][2][3] |

| Molecular Weight | ~168.23 g/mol | d2 adds ~2.01 Da to the parent (166.22 g/mol ).[1] |

| Physical State | Viscous Liquid / Low-melting Solid | Pure compound often an oil at RT.[1] |

| LogP (Octanol/Water) | 1.9 – 2.1 (Experimental) | Moderate lipophilicity; readily crosses membranes.[1] |

| pKa | ~13.9 (Hydroxyl group) | Non-ionizable in physiological pH range.[1] |

| H-Bond Donors | 1 | The secondary hydroxyl group.[1] |

| H-Bond Acceptors | 2 | The ether oxygen and hydroxyl oxygen.[1] |

Data Sources: PubChem [1], Cheméo [2].

Solubility Data Profile

The following data is critical for the preparation of Stock Solutions (SS) and Working Standards (WS).

Solvent Compatibility Table[1]

| Solvent | Solubility Rating | Est. Saturation Conc. | Application |

| Methanol (MeOH) | High | > 50 mg/mL | Primary Stock Solvent. Recommended for LC-MS.[1] |

| DMSO | High | > 50 mg/mL | Alternative for long-term frozen storage.[1] |

| Acetonitrile (ACN) | High | > 30 mg/mL | Good for working standards; check miscibility with matrix.[1] |

| Ethanol | High | > 40 mg/mL | Suitable for toxicological formulations.[1] |

| Water (pH 7.4) | Poor | < 0.5 mg/mL | Do NOT use for Stock Prep. Risk of precipitation.[1] |

| 0.1% Formic Acid | Poor | < 0.5 mg/mL | Only use in final dilution steps (< 5% organic).[1] |

The Deuterium Isotope Effect on Solubility

Researchers often ask if deuteration alters solubility.[1]

-

Thermodynamics: The substitution of Hydrogen (H) with Deuterium (D) on the carbon skeleton (C-D bonds) has a negligible effect on the free energy of solvation (

).

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you must validate the exact solubility limit for a specific formulation vehicle.

Objective: Determine the equilibrium solubility of rac-1-(4'-Methoxyphenyl)propanol-d2 in a specific buffer or solvent.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Weigh approximately 2 mg of the d2 standard into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Vortex for 1 minute, then place on an orbital shaker or thermomixer at 25°C (or 37°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant 100-fold with Methanol and analyze via HPLC-UV (254 nm) or LC-MS against a calibration curve of the fully dissolved parent compound.

Protocol B: LC-MS Stock Solution Preparation

The standard operating procedure for bioanalytical assays.[1]

Objective: Prepare a stable 1.0 mg/mL Master Stock Solution.

Workflow Diagram:

Detailed Steps:

-

Weighing: Accurately weigh 1.0 mg of the substance into a 1 mL or 2 mL Class A volumetric flask.

-

Note: As the substance may be a viscous oil, weighing by difference (washing the weighing boat/pin into the flask) is recommended to avoid loss.

-

-

Primary Solvation: Add approximately 800 µL of Methanol . Do not use water.[1][4][5][6]

-

Dissolution: Sonicate for 5 minutes. Inspect visually for "schlieren" lines (oily streaks), which indicate incomplete mixing.

-

Final Volume: Dilute to volume (Q.S.) with Methanol. Cap and invert 10 times.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

-

Stability:[7] Stable for >6 months in Methanol at -20°C [4].

-

Technical Nuances & Troubleshooting

The "Zero-Blank" Interference

When using d2 analogs, isotopic overlap can occur if the mass resolution is insufficient or if the d2 contains d0 impurities.[1]

-

Check: Inject a "Zero" sample (Matrix + IS only). Monitor the transition for the analyte (parent).

-

Limit: The interference in the analyte channel should be < 20% of the LLOQ (Lower Limit of Quantification).

H/D Exchange Risks

While the C-D bonds on the propyl chain/ring are stable, the hydroxyl proton (-OD) is labile .

-

Observation: If you dissolve the d2 standard in a protic solvent (H2O, MeOH), the hydroxyl deuterium will exchange with Hydrogen almost instantly.

-

Impact: This reduces the mass by ~1 Da (if the OH was labeled), but usually, IS labeling is on the Carbon skeleton.

-

Verification: Ensure your d2 label is on the Carbon backbone (e.g., on the propyl chain or aromatic ring) and not the hydroxyl group. If the label is on the Carbon, the solvent choice (MeOH vs ACN) does not affect isotopic stability [5].

References

-

PubChem. (2025).[1][3] Compound Summary: 1-(4-Methoxyphenyl)-1-propanol.[1][2][3][8][9] National Library of Medicine.[1] [Link]

-

Cheméo. (2025).[1] Chemical Properties of 1-(4-Methoxyphenyl)-1-propanol. [Link][1]

-

Wade, D. (1999).[1] Deuterium isotope effects on noncovalent interactions between molecules. Chemical Reviews. [Link]

-

FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

-

Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenipentol | Lipid | TargetMol [targetmol.com]

- 5. Fenipentol [drugfuture.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. 1-(4-METHOXYPHENYL)-1-PROPANOL | 2826926-10-5 [chemicalbook.com]

- 9. evitachem.com [evitachem.com]

Technical Monograph: Spectroscopic Characterization of rac-1-(4'-Methoxyphenyl)propanol-d2

This technical guide provides a comprehensive spectroscopic analysis of rac-1-(4'-Methoxyphenyl)propanol-d2 , a deuterated isotopologue of the secondary alcohol 1-(4-methoxyphenyl)propan-1-ol. This compound is frequently utilized as a stable isotope-labeled internal standard (SIL-IS) in DMPK studies, particularly for the quantification of methoxy-propiophenone metabolites.

Chemical Identity & Context

-

Systematic Name: rac-1-(4-Methoxyphenyl)propan-1-ol-d2[1]

-

Parent Compound: 1-(4-Methoxyphenyl)propan-1-ol (CAS: 5349-60-0)

-

Target Isotopologue (d2): Typically refers to labeling on the aromatic ring (3',5'-d2) or the alkyl chain (1,2-d2), depending on the synthesis route. This guide focuses on the Ring-d2 (3',5'-d2) and Chain-d2 (2,2-d2) isomers, distinguishing them via MS fragmentation logic.

-

Molecular Formula: C₁₀H₁₂D₂O₂

-

Molecular Weight: 168.23 g/mol (vs. 166.22 g/mol for parent)[2]

-

Application: Internal Standard for LC-MS/MS quantification; metabolic stability probe for CYP450 oxidation.[1]

Synthesis & Isotope Incorporation Strategy

The synthesis of the d2-isotopologue dictates the position of the deuterium labels, which fundamentally alters the NMR splitting patterns and MS fragmentation.

Pathway A: Ring Deuteration (3',5'-d2)

Most common for stable internal standards.[1] Uses deuterated phenol precursors.[1][3]

Pathway B: Chain Deuteration (1,2-d2 or 2,2-d2)

Achieved via reduction of 4'-methoxypropiophenone using deuterated reducing agents (e.g., NaBD₄) or deuterated alkylation.

Figure 1: Synthetic pathways determining the regiospecificity of deuterium incorporation.

Spectroscopic Analysis (NMR, MS, IR)

A. Nuclear Magnetic Resonance (NMR) Analysis

The following data compares the Parent (H-form) with the predicted shifts for the d2-isotopologue .

Table 1: ¹H NMR Chemical Shift Assignment (400 MHz)

| Position | Proton Type | Parent Shift (δ ppm) | Multiplicity (Parent) | d2-Isomer (Ring-3,5-d2) | d2-Isomer (Chain-2,2-d2) |

| Ar-H | Aromatic (2,6) | 7.28 | Doublet ( | Singlet (Broad) | Doublet |

| Ar-H | Aromatic (3,5) | 6.87 | Doublet ( | Silent (D) | Doublet |

| C1-H | Benzylic (CH-OH) | 4.56 | Triplet ( | Triplet | Singlet (Coupling lost) |

| OCH₃ | Methoxy | 3.80 | Singlet | Singlet | Singlet |

| C2-H | Methylene (CH₂) | 1.75 | Multiplet | Multiplet | Silent (D) |

| C3-H | Methyl (CH₃) | 0.91 | Triplet ( | Triplet | Singlet |

Analyst Note:

Ring-d2: Look for the collapse of the AA'BB' aromatic system into two singlets (or one singlet if 3,5 are deuterated, leaving 2,6 as a singlet). The integration of the aromatic region will decrease from 4H to 2H.

Chain-2,2-d2: The triplet at 0.91 ppm (CH₃) will collapse into a sharp singlet because the adjacent methylene protons (C2) are replaced by deuterium (spin 1, low coupling constant).

Table 2: ¹³C NMR Chemical Shift Assignment (100 MHz)

| Carbon | Assignment | Parent Shift (δ ppm) | Isotope Effect (d2) |

| C-Ar | C-O (Ipso) | 159.0 | Unchanged |

| C-Ar | C-Alkyl (Para) | 136.5 | Unchanged |

| C-Ar | C-Meta (3,5) | 113.8 | Triplet ( |

| C-Ar | C-Ortho (2,6) | 127.3 | Unchanged |

| C-1 | Benzylic (C-OH) | 73.8 | Unchanged |

| O-Me | Methoxy | 55.3 | Unchanged |

| C-2 | Methylene | 31.9 | Quintet (if 2,2-d2) |

| C-3 | Methyl | 10.2 | Unchanged |

B. Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the definitive structural confirmation for the position of the deuterium.[1]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (M+H or M+Na).[1]

-

Parent Ion (M+): 166 m/z (Parent)

168 m/z (d2).[1]

Key Fragmentation Pathway: Alpha-Cleavage

The primary fragmentation mechanism for secondary alcohols is

-

Parent (166): Cleavage yields [Ar-CH=OH]⁺ (m/z 137) + Ethyl radical (29).[1]

-

Ring-d2 (168): Cleavage yields [Ar(d2)-CH=OH]⁺ (m/z 139) .[1] The D is retained on the ring.[1]

-

Chain-2,2-d2 (168): Cleavage yields [Ar-CH=OH]⁺ (m/z 137) . The D is lost with the ethyl radical.[1]

Critical QC Check: If your MS spectrum shows a parent of 168 but a base peak of 137, your deuterium is on the alkyl chain . If the base peak is 139, your deuterium is on the aromatic ring .

Figure 2: Diagnostic MS fragmentation logic for distinguishing d2-isotopomers.

C. Infrared Spectroscopy (IR)

-

O-H Stretch: 3300–3400 cm⁻¹ (Broad).[1]

-

C-H Stretch (Aromatic/Alkyl): 2850–3050 cm⁻¹.[1]

-

C-D Stretch (Diagnostic): Look for a weak but distinct band at 2100–2250 cm⁻¹ .[1] This confirms the presence of deuterium.[1]

-

C-O Stretch: ~1030 cm⁻¹.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh ~5–10 mg of the rac-1-(4'-methoxyphenyl)propanol-d2.[1]

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

-

¹H: 16 scans, 1s relaxation delay.

-

¹³C: 512–1024 scans (due to splitting of C-D signals reducing peak height).

-

Protocol B: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet: 250°C, Splitless mode.

-

Oven Program: 60°C (1 min)

20°C/min -

Detection: EI Source (70 eV), Scan range 40–300 m/z.[1]

-

Derivatization (Optional): If peak tailing occurs due to the -OH group, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether (M+ becomes 240 for d2).[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

SpectraBase. (2024).[1] 1-(4-Methoxyphenyl)-1-propanol NMR Data. Wiley Science Solutions.[1] Retrieved from [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for isotope effects in NMR).

Sources

Methodological & Application

rac-1-(4'-Methoxyphenyl)propanol-d2 as an internal standard in mass spectrometry

Application Note: High-Sensitivity Quantification of 1-(4'-Methoxyphenyl)propanol using Stable Isotope Dilution Mass Spectrometry

Executive Summary

This application note details the protocol for using rac-1-(4'-Methoxyphenyl)propanol-d2 (MPP-d2) as an Internal Standard (IS) for the quantification of its non-labeled analog, 1-(4'-Methoxyphenyl)propanol (MPP). MPP is a chiral secondary alcohol often analyzed as a pharmaceutical intermediate, a lignin degradation product, or a metabolite of methoxy-propiophenone derivatives.

The use of a deuterated internal standard corrects for variability in extraction efficiency, matrix effects (ion suppression/enhancement), and injection volume fluctuations. This protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1]

Chemical & Physical Properties

The internal standard, rac-1-(4'-Methoxyphenyl)propanol-d2, is chemically identical to the analyte but possesses a mass shift of +2 Da. This shift allows for spectral differentiation while maintaining identical chromatographic retention time (on achiral columns), ensuring the IS experiences the exact same matrix environment as the analyte.

| Property | Analyte (Target) | Internal Standard (IS) |

| Compound Name | rac-1-(4'-Methoxyphenyl)propanol | rac-1-(4'-Methoxyphenyl)propanol-d2 |

| CAS Number | 5349-60-0 | 91889-40-6 |

| Formula | C₁₀H₁₄O₂ | C₁₀H₁₂D₂O₂ |

| Molecular Weight | 166.22 g/mol | 168.23 g/mol |

| LogP (Octanol/Water) | ~1.9 (Lipophilic) | ~1.9 (Identical) |

| pKa | ~13.9 (Alcoholic proton) | ~13.9 |

| Solubility | Methanol, Acetonitrile, Ethyl Acetate | Methanol, Acetonitrile, Ethyl Acetate |

Mechanistic Insight: The Role of the IS

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the target analyte. By using a co-eluting stable isotope, the suppression affects both the Analyte and the IS equally.

Figure 1: Isotope Dilution Workflow The following diagram illustrates the self-correcting nature of the SIDA (Stable Isotope Dilution Assay) workflow.

Caption: The SIDA workflow ensures that any analyte loss during extraction or signal suppression during ionization is mathematically canceled out by the identical behavior of the Internal Standard.

Experimental Protocol

Stock Solution Preparation

-

Analyte Stock (1 mg/mL): Dissolve 10 mg of 1-(4'-Methoxyphenyl)propanol in 10 mL of Methanol (LC-MS grade).

-

IS Stock (1 mg/mL): Dissolve 1 mg of rac-1-(4'-Methoxyphenyl)propanol-d2 in 1 mL of Methanol-d4 (to prevent H/D exchange) or standard Methanol.

-

Working IS Solution: Dilute IS Stock to 1 µg/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly.

Sample Preparation (Liquid-Liquid Extraction)

Given the LogP of ~1.9, LLE is cleaner and more cost-effective than Protein Precipitation (PPT).

-

Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL tube.

-

Spike: Add 10 µL of Working IS Solution (Final conc. 100 ng/mL). Vortex for 10 sec.

-

Extract: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Agitate: Shake/Vortex vigorously for 10 mins.

-

Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

-

Dry: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B).

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 10% B.

-

Mass Spectrometry (MS):

-

Source: ESI Positive (Electrospray Ionization).[1] Note: If signal is low, try APCI Positive.

-

Precursor Ion: The molecule readily loses water in the source to form [M+H-H2O]+ or forms a protonated molecule [M+H]+.

-

Target (d0): m/z 167.2 ([M+H]+) or 149.2 ([M+H-H2O]+).

-

IS (d2): m/z 169.2 ([M+H]+) or 151.2 ([M+H-H2O]+).

-

MRM Transitions (Optimized): The most abundant fragment is typically the Methoxybenzyl cation (m/z 121) formed by the cleavage of the alkyl chain.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Type |

| MPP (Analyte) | 149.1 ([M-H₂O+H]⁺) | 121.1 | 15-20 | 50 | Quantifier |

| MPP (Analyte) | 149.1 | 91.1 | 25-30 | 50 | Qualifier |

| MPP-d2 (IS) | 151.1 ([M-H₂O+H]⁺) | 123.1* | 15-20 | 50 | IS Quant |

*Note on IS Transition: The product ion for the IS depends on the position of the deuterium. If D is on the ring, m/z is 123. If D is on the propyl chain (lost during fragmentation), m/z is 121. Always run a product ion scan on your specific IS batch to confirm.

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for troubleshooting interferences.

Caption: Proposed fragmentation pathway in ESI+ mode. The dehydration step often occurs in the source, making m/z 149 the effective precursor for MS/MS.

Validation & Troubleshooting

Linearity and Range

-

Range: 1 ng/mL to 1000 ng/mL.

-

Curve: Plot (Area Analyte / Area IS) vs. Concentration.

-

Weighting: 1/x² weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Common Pitfalls

-

Deuterium Exchange: If the deuterium labels are on the hydroxyl group (–OD), they will exchange with solvent water immediately, losing the mass shift. Ensure your standard is C-deuterated (on the carbon skeleton).

-

Cross-Talk: Inject a blank sample immediately after the highest standard. If you see a peak in the IS channel, check for isotopic impurity in the d0 analyte (natural M+2 isotopes).

-

Chirality: This method uses an achiral C18 column. If you need to separate enantiomers ((R)- vs (S)-MPP), use a Chiralcel OD-RH column. The racemic IS will still work but will split into two peaks.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (General grounding on SIDA principles).

-

NIST Mass Spectrometry Data Center. 2-Propanol, 1-methoxy- (Analogous fragmentation data). Retrieved from [Link]

Sources

Application Note: Utilizing rac-1-(4'-Methoxyphenyl)propanol-d2 for Robust Metabolic Stability Assessment in Drug Discovery

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metabolic stability is a critical parameter in drug discovery, directly influencing a drug candidate's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] In vitro assays using human liver microsomes (HLM) are a cornerstone for early-stage assessment of a compound's susceptibility to Phase I metabolism.[1][3][4] The accuracy of these assays hinges on precise quantification of the parent compound over time, a task overwhelmingly accomplished by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5] This application note provides a detailed protocol and scientific rationale for the use of rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, rac-1-(4'-Methoxyphenyl)propanol, in HLM stability assays. We will explore the foundational principles of isotope dilution mass spectrometry, provide a step-by-step experimental workflow, detail data analysis for calculating key pharmacokinetic parameters, and discuss the self-validating nature of a well-designed assay.

The Scientific Imperative: Why a Deuterated Internal Standard is Non-Negotiable

The primary goal of a metabolic stability assay is to measure the rate of disappearance of a test compound.[1] However, the analytical process, from sample preparation to LC-MS/MS analysis, is fraught with potential variability. Analyte can be lost during sample transfer, extraction efficiency can vary, and ionization in the mass spectrometer can be suppressed or enhanced by matrix components.[5]

An internal standard (IS) is added at a fixed concentration to all samples, standards, and controls to correct for this variability.[6][7] The quantification is based on the ratio of the analyte's response to the IS's response. For this correction to be valid, the IS must behave as identically to the analyte as possible.

Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard

A SIL-IS, such as rac-1-(4'-Methoxyphenyl)propanol-d2 , is the undisputed gold standard for quantification.[8] In this molecule, two hydrogen atoms have been replaced with deuterium, a stable, heavier isotope.[8] This subtle mass change allows the mass spectrometer to distinguish it from the analyte, while its physicochemical properties remain virtually identical.

Key Advantages of rac-1-(4'-Methoxyphenyl)propanol-d2:

-

Co-elution: It has nearly the same chromatographic retention time as the analyte, ensuring both compounds experience the same matrix effects at the same time.[9]

-

Identical Extraction Recovery: During protein precipitation and sample processing, any loss of the analyte is mirrored by an equivalent loss of the SIL-IS.[8]

-

Correction for Ionization Variability: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte.[10][11]

The use of a SIL-IS like rac-1-(4'-Methoxyphenyl)propanol-d2 provides a level of analytical certainty that is indispensable for making confident decisions in drug development, a practice strongly endorsed by regulatory bodies.[12][13][14]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details the steps to assess the metabolic stability of rac-1-(4'-Methoxyphenyl)propanol using rac-1-(4'-Methoxyphenyl)propanol-d2 as the internal standard.

Principle of the Assay

The test compound, rac-1-(4'-Methoxyphenyl)propanol, is incubated with pooled human liver microsomes in the presence of the essential cofactor NADPH, which initiates Phase I metabolic reactions.[3] Aliquots are taken at specific time points, and the metabolic reaction is quenched by adding cold acetonitrile containing the internal standard, rac-1-(4'-Methoxyphenyl)propanol-d2. This step also precipitates microsomal proteins.[3] After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the ratio of the analyte to the internal standard, allowing for the calculation of the compound's degradation rate.

Materials and Reagents

| Reagent/Material | Details/Example Supplier |

| Test Compound | rac-1-(4'-Methoxyphenyl)propanol (CAS: 5349-60-0)[15] |

| Internal Standard | rac-1-(4'-Methoxyphenyl)propanol-d2 (CAS: 91889-40-6)[16][17] |

| Biological Matrix | Pooled Human Liver Microsomes (20 mg/mL stock) |

| Cofactor | NADPH Regenerating System (e.g., NADPH-A, NADPH-B) |

| Buffer | 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4[3] |

| Organic Solvent | Acetonitrile (ACN), LC-MS Grade |

| Positive Controls | Midazolam, Dextromethorphan (High-turnover compounds)[3] |

| Labware | 96-well plates, centrifuge, multichannel pipettes, LC-MS/MS system |

Experimental Workflow

The following diagram outlines the key steps of the HLM metabolic stability assay.

Step-by-Step Methodology

1. Reagent Preparation:

-

Test Compound/Control Stock (1 mM): Prepare a 1 mM stock solution of the test compound (rac-1-(4'-Methoxyphenyl)propanol) and positive controls (e.g., Midazolam) in DMSO or ACN.

-

HLM Working Solution (1 mg/mL): On ice, dilute the 20 mg/mL HLM stock to 1 mg/mL using cold 100 mM KPO4 buffer. Keep on ice.

-

Quench Solution (100 nM IS): Prepare cold acetonitrile containing 100 nM rac-1-(4'-Methoxyphenyl)propanol-d2.

-

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in KPO4 buffer.

2. Incubation Procedure (Final Volume = 200 µL):

-

The final incubation will contain 0.5 mg/mL HLM and 1 µM test compound.

-

Assay Plate Setup: To a 96-well plate, add 99 µL of the 1 mg/mL HLM working solution. Then, add 1 µL of the 1 mM test compound stock (or positive control/vehicle).

-

Negative Control: For the "-NADPH" control wells, add buffer instead of the NADPH solution in the initiation step.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the pre-warmed NADPH solution to all wells (except the -NADPH controls). The time of this addition is T=0 .

3. Sampling and Quenching:

-

Time Points: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), take a 25 µL aliquot from the incubation wells.

-

Quenching: Immediately add the 25 µL aliquot to a separate 96-well plate containing 100 µL of the cold Quench Solution. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins, while simultaneously adding the internal standard.

-

T=0 Sample: The T=0 sample is typically prepared by adding the Quench Solution before adding the NADPH solution. This represents 100% of the compound remaining.

4. Sample Processing and Analysis:

-

Once all time points are collected, seal the quench plate and vortex thoroughly.

-

Centrifuge the plate (e.g., 4000 rpm for 10 min at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method optimized for rac-1-(4'-Methoxyphenyl)propanol and its deuterated internal standard.

Data Analysis and Interpretation

The LC-MS/MS instrument software will integrate the peak areas for the analyte and the internal standard.

1. Calculate Percent Remaining:

-

For each time point, calculate the Peak Area Ratio = (Analyte Peak Area / Internal Standard Peak Area).

-

Normalize the data to the T=0 sample to determine the percent of parent compound remaining: > % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) x 100

2. Determine In Vitro Half-Life (t½):

-

Plot the natural logarithm (ln) of the "% Remaining" versus incubation time (in minutes).

-

Perform a linear regression on the data points. The slope of this line is the elimination rate constant (k).

-

Calculate the half-life using the formula: > t½ (min) = -0.693 / slope (k) [18]

3. Calculate In Vitro Intrinsic Clearance (CLint):

-

Intrinsic clearance is the measure of the inherent metabolic capacity of the liver.[2][19] It is calculated using the following equation: > CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / Microsomal Protein in mg) [20]

-

For this protocol: CLint = (0.693 / t½) x (200 µL / (0.5 mg/mL * 0.2 mL)) = (0.693 / t½) x (200 / 0.1)

Sample Data Presentation

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| rac-1-(4'-Methoxyphenyl)propanol | 45.2 | 30.7 |

| Midazolam (Positive Control) | 8.5 | 163.1 |

| -NADPH Control | >120 (No significant degradation) | <5.0 |

Trustworthiness: A Self-Validating System

The integrity of the metabolic stability data relies on a system of controls that validates the experiment's performance.

-

Time-Zero (T0) Sample: Represents 100% compound availability before metabolism begins and is the baseline for all subsequent calculations.

-

Negative Control (-NADPH): Incubating the test compound with microsomes without the NADPH cofactor is critical.[1] Since most Phase I enzymes are NADPH-dependent, no significant degradation should be observed. This control confirms that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.

-

Positive Control: Using a compound with a known, rapid metabolism rate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) confirms that the liver microsomes and cofactor system are active and performing as expected.[3]

-

Internal Standard Response Monitoring: The peak area of rac-1-(4'-Methoxyphenyl)propanol-d2 should be consistent across all samples from a single run.[6][7] Significant variation could indicate problems with sample preparation, extraction, or instrument performance, potentially compromising the data's validity.

Conclusion

The in vitro metabolic stability assay is a foundational experiment in modern drug discovery, providing early insights into a compound's likely in vivo behavior. The accuracy of this assay is paramount. By employing rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard, researchers can effectively mitigate analytical variability and generate highly reliable and reproducible quantitative data. This robust methodology, grounded in the principles of isotope dilution and supported by a comprehensive system of controls, ensures high-quality data for confident decision-making in the progression of new chemical entities.

References

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA/CHMP/EWP/560/95/Rev. 1 Corr. 2. [Link]

-

BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

Li, W., et al. (2011). Internal Standards for Quantitative LC-MS Bioanalysis. In Quantitative LC-MS Bioanalysis: Principles and Applications. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

European Medicines Agency. (2022). Draft International Council for Harmonisation (ICH) Guideline M12 on drug interaction studies. [Link]

-

Mercell. Metabolic stability in liver microsomes. [Link]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. [Link]

-

Brouwer, K. L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(18), 2557–2560. [Link]

-

European Medicines Agency. (2024). ICH M12 guideline on drug interaction studies. [Link]

-

Zhang, Y., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 15(3), 629–645. [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]

-

AAPS. (n.d.). AAPS Views on Bioanalytical Method Validation Harmonization. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

-

Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

BuyersGuideChem. (n.d.). rac-1-(4'-Methoxyphenyl)propanol D2 | 91889-40-6. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). [Link]

-

BuyersGuideChem. (n.d.). rac-1-(4'-Methoxyphenyl)propanol-d2 suppliers and producers. [Link]

-

ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

International Society for the Study of Xenobiotics. (2023). Best Practices for In Vitro enzyme (CYP, UGTs) and Clinical Study Design. ISSX Learning Center. [Link]

-

AAPS. (n.d.). AAPS Small Molecule View of ICH M10 draft Guideline. [Link]

-

Brinkmann, A. M., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental toxicology and chemistry, 40(10), 2769–2783. [Link]

-

American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

de Faria, V. C., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. [Link]

-

International Society for the Study of Xenobiotics. (n.d.). ISSX Learning Center. [Link]

-

ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

-

Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

-

ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ). [Link]

-

Parkinson, A., et al. (2020). Advances in the Study of Drug Metabolism – Symposium Report of the 12th Meeting of the International Society for the Study of Xenobiotics (ISSX). Drug metabolism and disposition: the biological fate of chemicals, 48(2), 109–119. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. nuvisan.com [nuvisan.com]

- 3. info.mercell.com [info.mercell.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myadlm.org [myadlm.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. buyersguidechem.com [buyersguidechem.com]

- 17. rac-1-(4'-Methoxyphenyl)propanol-d2 suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. researchgate.net [researchgate.net]

Application Note: The Strategic Use of rac-1-(4'-Methoxyphenyl)propanol-d2 in Quantitative Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and drug metabolism.

Purpose: This document provides a comprehensive technical guide on the application of rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, rac-1-(4'-Methoxyphenyl)propanol, in biological matrices. The protocols and principles described herein are essential for robust bioanalytical method development and validation in support of pharmacokinetic (PK) studies.

The Imperative for an Ideal Internal Standard in Pharmacokinetics

Quantitative bioanalysis, the cornerstone of pharmacokinetic research, demands the highest levels of accuracy and precision to reliably determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] The inherent variability of complex biological matrices (e.g., plasma, urine) and the multi-step nature of sample preparation can introduce significant error.[2] To correct for this, an internal standard (IS) is incorporated into every sample.

The ideal IS should be a compound that behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the detector.[3] While structurally similar analogs can be used, they often exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. For this reason, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are universally recognized as the "gold standard" for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly advocate for their use to ensure data integrity in regulated bioanalysis.

This guide focuses on rac-1-(4'-Methoxyphenyl)propanol-d2 as a premier SIL-IS for its parent compound, rac-1-(4'-Methoxyphenyl)propanol .

Physicochemical Properties and Rationale for Use

The analyte and its deuterated internal standard are chemically identical, with the only difference being the substitution of two hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by a mass spectrometer, while their shared physicochemical properties ensure they behave as near-perfect mimics throughout the analytical workflow.[3]

Table 1: Compound Properties

| Property | Analyte: rac-1-(4'-Methoxyphenyl)propanol | Internal Standard: rac-1-(4'-Methoxyphenyl)propanol-d2 |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₂D₂O₂[4] |

| Molecular Weight | 166.22 g/mol [5] | ~168.23 g/mol |

| CAS Number | 5349-60-0[5][6] | 91889-40-6[4] |

| Structure | ||

| Key Feature | Non-deuterated parent compound | Stable deuterium label (+2 Da shift) |

The power of using rac-1-(4'-Methoxyphenyl)propanol-d2 lies in the principle of isotope dilution mass spectrometry. By adding a known quantity of the deuterated standard to the unknown quantity of the analyte in the biological sample at the very first step, any subsequent loss during processing affects both compounds equally. Therefore, the ratio of the analyte's MS signal to the IS's MS signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration.

Understanding Potential Metabolism and Label Stability

The structure of rac-1-(4'-Methoxyphenyl)propanol contains a methoxy group on the phenyl ring, which is a common site for metabolism. The primary metabolic pathway for such compounds is typically O-demethylation, converting the methoxy group to a hydroxyl group.[7][8] Further hydroxylation on the aromatic ring is also possible.

The strategic placement of the deuterium atoms on the propanol side chain of rac-1-(4'-Methoxyphenyl)propanol-d2 makes it an excellent internal standard. This position is not typically a primary site of metabolism and the Carbon-Deuterium (C-D) bonds are highly stable, preventing back-exchange of deuterium for hydrogen under biological or analytical conditions. This ensures the mass difference between the analyte and the IS is maintained throughout the experiment.

Caption: Potential metabolic pathways for the analyte.

Detailed Experimental Protocol

This protocol outlines a robust method for the quantification of rac-1-(4'-Methoxyphenyl)propanol in human plasma using rac-1-(4'-Methoxyphenyl)propanol-d2 as the internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Analytes: rac-1-(4'-Methoxyphenyl)propanol, rac-1-(4'-Methoxyphenyl)propanol-d2

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade; Formic Acid (FA), ACS grade or higher.

-

Water: Deionized water, 18 MΩ·cm or higher purity.

-

Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of rac-1-(4'-Methoxyphenyl)propanol and rac-1-(4'-Methoxyphenyl)propanol-d2 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

-

Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte primary stock solution with 50:50 ACN:Water to prepare a series of working solutions for spiking into blank plasma.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube. The ACN will precipitate the plasma proteins.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumental Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical example is provided below.

Table 2: Hypothetical MRM Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| rac-1-(4'-Methoxyphenyl)propanol | m/z 167.1 | m/z 137.1 (Loss of C₂H₅OH) |

| rac-1-(4'-Methoxyphenyl)propanol-d2 | m/z 169.1 | m/z 137.1 or 139.1 |

Note: Optimal transitions must be empirically determined.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure it is reliable and reproducible for its intended purpose.[2]

Key Validation Parameters:

-

Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

-

Calibration Curve: Assess the linearity of the response over the desired concentration range (e.g., 1-1000 ng/mL). The curve should include a blank, a zero standard (with IS), and 6-8 non-zero calibrators.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (% CV) by analyzing quality control (QC) samples at a minimum of four concentration levels (LOD, L, M, H) in replicate (n=5).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

-

Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Caption: The principle of constant ratio in isotope dilution.

Conclusion

The use of rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard is a superior strategy for the quantitative analysis of rac-1-(4'-Methoxyphenyl)propanol in pharmacokinetic studies. Its near-identical physicochemical properties ensure it effectively corrects for analytical variability, leading to highly accurate, precise, and reliable data that meets stringent regulatory standards. The protocols and principles outlined in this guide provide a robust framework for the development and validation of bioanalytical methods essential for advancing drug development programs.

References

-

BuyersGuideChem. Supplier CAS No 5349-60-0. [Link]

-

BuyersGuideChem. rac-1-(4'-Methoxyphenyl)propanol-d2 suppliers and producers. [Link]

-

Brodzka, R., et al. (1993). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Xenobiotica, 23(6), 693-701. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-(4-methoxyphenyl)propan-2-ol | CAS#:131029-01-1. [Link]

-

Taylor & Francis Online. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. [Link]

-

JuSER. Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. [Link]

-

Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

-

BioPharma Services. Bioanalytical Method Development: Focus on Polar Compounds. [Link]

-

MOLBASE. 1-(4-methoxyphenyl)propan-1-ol. [Link]

-

Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 2. jchps.com [jchps.com]

- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 4. rac-1-(4'-Methoxyphenyl)propanol-d2 suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

rac-1-(4'-Methoxyphenyl)propanol-d2 as a tracer in wood combustion studies

Application Note & Protocol

Topic: rac-1-(4'-Methoxyphenyl)propanol-d2 as a Novel Lignin-Specific Tracer in Wood Combustion Studies

Audience: Researchers, scientists, and environmental professionals.

Introduction: The Need for Precise Wood Smoke Tracers

The combustion of wood and other biomass for energy and residential heating releases a complex mixture of gases and particulate matter (PM) into the atmosphere, significantly impacting air quality and climate.[1][2][3] To develop effective mitigation strategies and accurately model atmospheric chemistry, it is crucial to distinguish and quantify the contribution of wood smoke from other combustion sources, such as fossil fuels.[4] This is accomplished by identifying and measuring unique molecular markers or "tracers" that are specific to biomass burning.[5][6]

Lignin, a primary structural polymer in wood, produces specific aromatic compounds upon pyrolysis, such as methoxyphenols, which are widely used as tracers for wood smoke.[1][2][3][7] However, the reliable quantification of these native tracers can be challenging due to their semi-volatile and reactive nature.[2][3] The use of stable isotope-labeled internal standards, particularly deuterated analogues, added to environmental samples before extraction, is a well-established method to correct for analyte loss and ensure accurate quantification.[2][3][7]

This application note proposes the use of a synthesized, deuterated lignin model compound, rac-1-(4'-Methoxyphenyl)propanol-d2 , as a novel, proactive tracer. Unlike traditional internal standards added during analysis, this tracer can be introduced directly into the wood fuel before combustion. This approach allows for the investigation of combustion dynamics, tracer stability, and its distribution across different emission phases (gas and particulate), providing a more comprehensive understanding of the wood burning process.

The structure of rac-1-(4'-Methoxyphenyl)propanol is analogous to the β-O-4 and α-O-4 linkages found in lignin, making its thermal decomposition products highly relevant to those of natural wood.[8][9] By tracking the deuterated fragments of this tracer, researchers can gain detailed insights into the chemical transformations occurring during combustion.

The Tracer: rac-1-(4'-Methoxyphenyl)propanol-d2

2.1. Rationale for Selection

-

Structural Relevance: The 4-methoxyphenylpropanol structure is a simplified model of the guaiacyl (G) and p-hydroxyphenyl (H) lignin units, which are fundamental building blocks of wood.[10][11] Its pyrolysis is expected to generate methoxyphenolic compounds similar to those naturally emitted from wood.[8]

-

Deuterium Labeling: The use of deuterium (D or ²H) provides a distinct mass shift that is easily detectable by mass spectrometry (MS) without significantly altering the chemical behavior of the molecule.[12] This allows its combustion products to be distinguished from the complex background of non-labeled organic compounds in wood smoke.[13][14] The deuterium label is stable and does not undergo radioactive decay.[12]

-

Controlled Introduction: As a synthetic compound, it can be precisely quantified and introduced into the wood fuel, providing a known starting concentration for mass balance calculations.

2.2. Synthesis and Characterization

The synthesis of α,α-dideuterio benzyl alcohols from aromatic esters using D₂O as the deuterium source is a well-established method.[15] A similar reductive deuteration approach can be used to synthesize rac-1-(4'-Methoxyphenyl)propanol-d2.

Key Characterization Steps:

-

NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR directly detects the deuterium resonances, confirming the location of the label.[13][14]

-

Mass Spectrometry (GC-MS): GC-MS analysis confirms the molecular weight increase corresponding to the number of incorporated deuterium atoms and assesses the isotopic purity of the synthesized tracer.[13][14]

Experimental Workflow: From Tracer to Analysis

The overall experimental process involves introducing the tracer into the wood, performing a controlled combustion, collecting the emissions, and analyzing the samples to quantify the tracer and its deuterated products.

Caption: Experimental workflow for using rac-1-(4'-Methoxyphenyl)propanol-d2 as a combustion tracer.

Detailed Protocols

4.1. Protocol 1: Preparation of Tracer-Spiked Wood

Causality: This protocol ensures a homogenous distribution of the tracer within the wood matrix before combustion. The choice of solvent is critical to ensure penetration into the wood without altering its structure.

-

Prepare Tracer Stock Solution: Accurately weigh ~10 mg of rac-1-(4'-Methoxyphenyl)propanol-d2 and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone) to create a 1 mg/mL stock solution.

-

Wood Sample Preparation: Use small, uniform pieces of wood (e.g., 1 cm³ blocks or shavings) of a known species (e.g., pine, oak). Dry the wood in an oven at 105°C for 24 hours to determine its dry weight.

-

Spiking: Apply a precise volume of the tracer stock solution evenly onto the surface of the dried wood samples. The target concentration should be environmentally relevant yet analytically detectable (e.g., 100 µg of tracer per gram of wood).

-

Solvent Evaporation: Place the spiked wood samples in a fume hood for at least 12 hours to allow the solvent to evaporate completely.

-

Equilibration: Store the spiked wood in a desiccator for 24 hours before combustion to ensure the tracer is fully adsorbed and equilibrated within the wood matrix.

4.2. Protocol 2: Controlled Combustion and Emission Sampling

Causality: A controlled combustion environment (e.g., a tube furnace) is essential to ensure reproducibility and to study the effect of specific parameters like temperature and oxygen availability. Sampling for both gas and particle phases is crucial as the tracer and its products will partition between them.

-

Combustion Setup: Place a known mass of the tracer-spiked wood into a quartz boat and insert it into a tube furnace.

-

Set Combustion Parameters:

-

Temperature Program: Ramp the temperature at a controlled rate (e.g., 20°C/min) to a final temperature representative of wood stove conditions (e.g., 500-800°C).[11]

-

Carrier Gas: Use a controlled flow of air or a specific gas mixture (e.g., 80% N₂, 20% O₂) to simulate different combustion efficiencies.

-

-

Particulate Matter (PM) Sampling: Connect the outlet of the furnace to a filter holder containing a pre-weighed quartz fiber or Teflon filter to collect PM.

-

Gas-Phase Sampling: Downstream of the PM filter, draw a known volume of the exhaust gas through a sorbent tube (e.g., XAD-2 or Tenax) to capture semi-volatile organic compounds (SVOCs).

4.3. Protocol 3: Sample Extraction and Analysis by GC-MS

Causality: This protocol is designed to efficiently extract the deuterated compounds from the complex sample matrices (filters and sorbent tubes) and quantify them accurately using Gas Chromatography-Mass Spectrometry (GC-MS). Using deuterated internal standards during the analysis step corrects for any extraction inefficiencies.[2][3][7]

-

Internal Standard Spiking: Before extraction, spike both the PM-loaded filter and the sorbent tube with a known amount of a different deuterated compound (e.g., deuterated phenanthrene-d10) to act as a recovery standard.

-

Extraction:

-

Filters: Place the filter in a vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) and sonicate for 30 minutes.

-

Sorbent Tubes: Desorb the trapped compounds using a solvent flush or thermal desorption.

-

-

Concentration: Concentrate the extracts under a gentle stream of nitrogen to a final volume of ~200 µL.

-

Derivatization (Optional): To improve the chromatographic properties of polar analytes, derivatize the extract by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 1 hour.[16] This is particularly useful for phenolic compounds.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the final extract into the GC-MS.

-

Chromatography: Use a non-polar column (e.g., DB-5ms) with a temperature program that effectively separates the target analytes (e.g., hold at 55°C for 1 min, then ramp to 280°C at 15°C/min).[7]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[7] Monitor the characteristic molecular and fragment ions for the parent tracer and its expected deuterated pyrolysis products (e.g., deuterated guaiacol, deuterated catechol).

-

Data Analysis and Interpretation

The primary goal is to identify and quantify the deuterated compounds in the combustion emissions that originate from the rac-1-(4'-Methoxyphenyl)propanol-d2 tracer.

5.1. Identification of Tracer Products

The pyrolysis of lignin model compounds like methoxyphenyl propanol is expected to cleave the ether and C-C bonds in the side chain, producing smaller deuterated phenolic compounds.[8][9][10] Look for deuterated analogues of common lignin pyrolysis products in the GC-MS chromatograms. The mass spectra of these peaks will show a characteristic mass shift due to the deuterium label.

5.2. Quantification

Quantification is performed using the internal standard method. A calibration curve is generated using authentic standards of the parent tracer and, if available, its expected products. The concentration of the deuterated tracer products in the samples is calculated based on their response relative to the recovery standard.

Table 1: Key GC-SIM Parameters for Tracer Analysis

| Compound Class | Parent Tracer (d2) | Expected Products (Deuterated) | Recovery Standard |

| Example Ions (m/z) | M+, M-18, etc. | Deuterated Guaiacol (M+), Deuterated Phenol (M+), Deuterated Catechol (M+) | Phenanthrene-d10 (188) |

| Expected Retention Time | Dependent on column and conditions | Will elute slightly earlier than their non-deuterated analogues[17] | Dependent on column and conditions |

| Quantification Ion | Specific fragment ion | Specific fragment ion for each product | 188 |

| Qualifier Ions | 2-3 additional ions for confirmation | 2-3 additional ions for confirmation | N/A |

Note: The exact m/z values will depend on the specific deuteration pattern of the tracer and its fragmentation in the mass spectrometer.

Conclusion and Future Applications

The use of rac-1-(4'-Methoxyphenyl)propanol-d2 as a proactive tracer represents a powerful technique for elucidating the complex processes of wood combustion. By tracking the fate of a structurally relevant, isotopically labeled molecule, researchers can:

-

Quantify the efficiency of combustion under different conditions.

-

Determine the partitioning of lignin-derived products between the gas and particulate phases.

-

Investigate the formation pathways of harmful pollutants like polycyclic aromatic hydrocarbons (PAHs).

-

Validate atmospheric models by providing precise source apportionment data.

This methodology provides a self-validating system for studying wood smoke emissions, offering a higher degree of accuracy and insight than relying solely on the measurement of naturally occurring tracers.

References

-